![molecular formula C23H17ClN2O2 B5144426 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BCI-121, and it is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves the inhibition of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various types of cancer and is associated with tumor growth and metastasis. BCI-121 binds to the ATP-binding site of the CK2 enzyme, preventing the phosphorylation of its downstream targets and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a potent inhibitor of the protein kinase CK2. Several studies have shown that BCI-121 can induce apoptosis in cancer cells by inhibiting CK2 activity and preventing the phosphorylation of its downstream targets. In addition, BCI-121 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in lab experiments is its potent inhibitory activity against the protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using BCI-121 is its relatively low solubility in water, which can make it challenging to use in certain types of experiments.
Future Directions
There are several potential future directions for research on 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. One area of interest is the development of novel anticancer drugs based on BCI-121 and other CK2 inhibitors. Another potential direction is the study of the role of CK2 in other diseases and cellular processes. Finally, there is a need for further research on the pharmacokinetics and toxicity of BCI-121 to better understand its potential applications in clinical settings.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 6-methyl-2-benzoxazolamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzaldehyde to form the corresponding imine, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired product.
Scientific Research Applications
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its role as a potent inhibitor of the protein kinase CK2, which is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Several studies have shown that BCI-121 can inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-2-12-20-21(14-15)28-23(26-20)17-6-10-19(11-7-17)25-22(27)13-5-16-3-8-18(24)9-4-16/h2-14H,1H3,(H,25,27)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSKQLUKFVAIS-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)
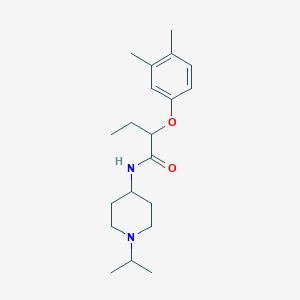
![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)
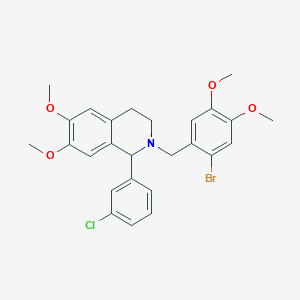


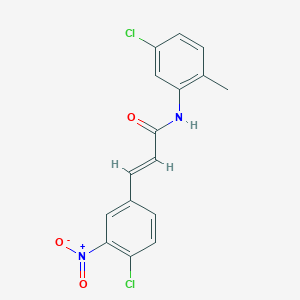
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)
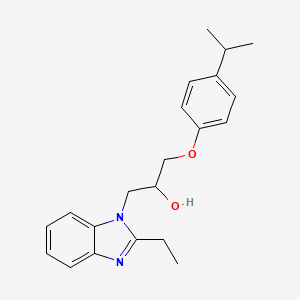
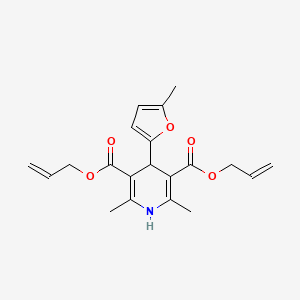
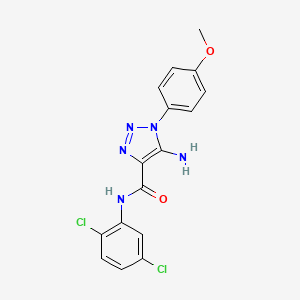
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)